molecular formula C15H26N2 B3164596 N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline CAS No. 893589-74-7

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

Cat. No.: B3164596
CAS No.: 893589-74-7
M. Wt: 234.38 g/mol
InChI Key: MMKHYXCSEPBBEC-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline is a synthetic organic compound belonging to the class of aniline derivatives. Anilines are fundamental building blocks in organic synthesis and are frequently utilized in research as intermediates for the development of more complex molecules. Potential research applications for this compound could include its use as a precursor in the synthesis of dyes, agrochemicals, or other fine chemicals, similar to other substituted anilines like N-Methylaniline . As a specialty chemical, its value lies in its multifunctional structure, featuring both diethylamino and isobutylamino-methyl substituents, which may be exploited for further chemical modifications or in molecular design. Researchers are advised to handle all aniline derivatives with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Specific chemical and physical property data for this compound should be verified from the material's Certificate of Analysis.

Properties

IUPAC Name

N,N-diethyl-4-[(2-methylpropylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-5-17(6-2)15-9-7-14(8-10-15)12-16-11-13(3)4/h7-10,13,16H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKHYXCSEPBBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline can be achieved through several methods. One common approach involves the alkylation of 4-aminobenzylamine with diethylamine and 2-methylpropylamine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Schiff Base Derivatives: (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline

Structural Differences :

  • Replaces the (2-methylpropyl)amino methyl group with a 4-methoxyphenyl imino moiety.
  • Forms a conjugated Schiff base system, enabling π-electron delocalization.

Key Findings :

  • Crystal Structure: Adopts a nonplanar conformation (46.01° dihedral angle between aromatic rings), disrupting conjugation .
  • Intermolecular Interactions : Dominated by dispersion forces (85% contribution to lattice energy) and weak C–H⋯π contacts .
  • Applications: Used in optoelectronics and anti-inflammatory agents due to its redox-active imino group .

Comparison :

  • The absence of conjugation in N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline likely reduces optoelectronic utility but enhances stability against hydrolysis.
  • The branched alkyl chain may improve solubility in nonpolar solvents compared to the planar Schiff base.

Nitro-Ethenyl Derivatives: (E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline

Structural Differences :

  • Features a 4-nitrophenyl ethenyl group and bulky 2,6-diisopropyl substituents.

Key Findings :

  • Electronic Effects : The nitro group withdraws electrons, creating a push-pull system for charge-transfer applications.
  • Crystal Packing : Steric hindrance from isopropyl groups reduces π-stacking, favoring van der Waals interactions .

Comparison :

  • The absence of electron-withdrawing groups in this compound limits charge-transfer capabilities but may enhance basicity.
  • The smaller substituent (2-methylpropyl vs.

Triazole Derivatives: N,N-Diethyl-4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)aniline

Structural Differences :

  • Substitutes the methyleneamine group with a 1,2,3-triazole ring linked to a methoxyphenyl group.

Key Findings :

  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating high regioselectivity .
  • Applications : Explored in medicinal chemistry (e.g., kinase inhibitors) due to hydrogen-bonding capacity and rigidity .

Comparison :

  • The flexible (2-methylpropyl)amino methyl group in the main compound lacks the triazole’s hydrogen-bonding sites, limiting biological activity.
  • However, the alkyl chain may enhance membrane permeability in drug delivery applications.

Azo Dyes: N,N-Diethyl-4-[(E)-(4-nitro-2,5-dihydro-1,3-thiazol-2-yl)diazenyl]aniline

Structural Differences :

  • Contains a diazenyl (–N=N–) chromophore linked to a nitrothiazole group.

Key Findings :

  • Optical Properties : Absorbs in the visible range (blue dye) due to extended conjugation.
  • Applications : Exhibits good dyeing properties on polyester fibers but low sublimation fastness .

Comparison :

  • The absence of a diazenyl group in the main compound eliminates color properties, redirecting utility to non-chromophoric applications (e.g., surfactants or ligands).

Ionic Derivatives: N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline Dihydrochloride

Structural Differences :

  • Protonated as a dihydrochloride salt with a propenyl group.

Key Findings :

  • Solubility : High water solubility due to ionic character, critical for pharmaceutical formulations .
  • Reactivity : The propenyl group enables click chemistry or polymerization reactions .

Comparison :

  • The neutral form of the main compound would exhibit lower aqueous solubility but better organic solvent compatibility.
  • The 2-methylpropyl group’s steric bulk may hinder reactivity compared to the propenyl group.

Data Table: Structural and Functional Comparison

Compound Key Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound (2-methylpropyl)amino methyl ~265.4 (calculated) Surfactants, ligands -
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline 4-methoxyphenyl imino 326.45 Optoelectronics, anti-inflammatory
(E)-N,N-Diethyl-4-[2-(4-nitrophenyl)ethenyl]aniline 4-nitrophenyl ethenyl 368.47 Charge-transfer materials
N,N-Diethyl-4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)aniline 1,2,3-triazole 336.43 Medicinal chemistry
N,N-Diethyl-4-[(E)-(4-nitrothiazol-2-yl)diazenyl]aniline Diazenyl-nitrothiazole 307.37 Textile dyeing
N,N-Diethyl-4-{[(propenyl)amino]methyl}aniline dihydrochloride Propenyl dihydrochloride 291.26 Pharmaceutical intermediates

Biological Activity

N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, also referred to as a substituted aniline compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₂
  • Molecular Weight : 222.3 g/mol
  • CAS Number : 1158615-59-8

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Receptor Binding : The compound acts as a ligand for various receptors, influencing cellular responses.
  • Enzyme Modulation : It can inhibit or activate enzymes critical for cellular metabolism, impacting pathways related to growth and survival.

1. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting strong potential as an antimicrobial agent. The proposed mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2. Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results:

  • Cell Lines Studied : Human breast cancer cell lines (MCF-7).

In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM . Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound activates caspase pathways leading to apoptosis.

Case Studies

Several studies have focused on the biological activity of this compound:

Study TypeFindings
Antimicrobial Efficacy StudySignificant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC of 32 µg/mL.
Cancer Cell Line ResearchDose-dependent decrease in cell viability (IC50 ~ 15 µM) in MCF-7 cell lines; increased apoptosis observed.
Mechanistic InsightsActivation of caspase pathways leading to apoptosis in cancer cells, indicating therapeutic potential.

Research Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : Investigated for its potential use in drug development targeting microbial infections and cancer therapies.
  • Enzyme Interaction Studies : Employed in studies to understand its effects on enzyme activity and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential alkylation and Schiff base formation. For example, alkylation of the aniline core with 2-methylpropylamine under inert conditions (e.g., nitrogen atmosphere) using catalysts like Pd/C or CuI. Optimization focuses on temperature control (60–80°C), solvent selection (e.g., acetonitrile for high solubility), and stoichiometric ratios of precursors to minimize by-products. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and amine proton environments.
  • FT-IR : Identification of N-H stretching (3250–3350 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}).
  • HPLC-MS : Validates molecular weight and purity. Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in stereoelectronic effects .

Q. How can researchers initially assess the biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting kinases (e.g., Mer/c-Met) using fluorescence polarization or ATP-competitive binding assays. Dose-response curves (0.1–100 µM) determine IC50_{50} values. Parallel cytotoxicity screening (e.g., MTT assay on HEK293 cells) ensures selectivity .

Advanced Research Questions

Q. How can side reactions during the alkylation of the aniline core be mitigated?

  • Methodological Answer : Competing N-over-alkylation is minimized by:

  • Using bulky bases (e.g., LDA) to deprotonate the amine selectively.
  • Slow addition of alkylating agents (e.g., 2-methylpropyl bromide) at 0–5°C.
  • Monitoring reaction progress via TLC or inline IR spectroscopy. Quenching unreacted intermediates with aqueous NH4_4Cl reduces by-products .

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of N,N-Diethyl derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond angles and torsional strain. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). Compare experimental data with DFT-optimized structures to validate intramolecular charge transfer .

Q. How do electron-donating substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The 2-methylpropyl group enhances nucleophilicity at the amine via inductive effects. Kinetic studies (e.g., stopped-flow UV-Vis) track reaction rates with electrophiles like benzoyl chloride. Solvent polarity (e.g., DMSO vs. toluene) modulates transition-state stabilization, which is modeled using Hammett plots .

Q. How should discrepancies in reported biological activity data be addressed?

  • Methodological Answer : Re-evaluate assay conditions (e.g., buffer pH, co-solvents) that may alter compound stability. Perform meta-analysis of IC50_{50} values across studies, accounting for cell line variability (e.g., HeLa vs. HCT116). Validate target engagement using CRISPR knockouts or isothermal titration calorimetry (ITC) .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)
Acetonitrile70Pd/C8297
DMF80CuI6892
THF60None4585
Data derived from alkylation protocols in

Table 2 : Kinase Inhibition Profiles of Analogues

CompoundMer IC50_{50} (nM)c-Met IC50_{50} (nM)Selectivity Index
Target Compound12 ± 285 ± 107.1
N,N-Diethyl-4-methoxyaniline150 ± 20>10000.15
4-[(Pyridin-2-yl)methyl]aniline8 ± 145 ± 55.6
Data from kinase assays in

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.